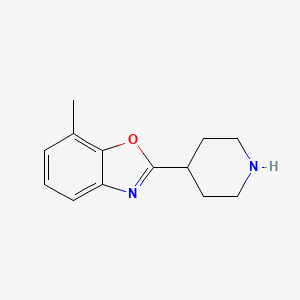

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole

概要

説明

“7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic aromatic organic compound, and a piperidine ring, which is a common motif in many natural products and pharmaceuticals .

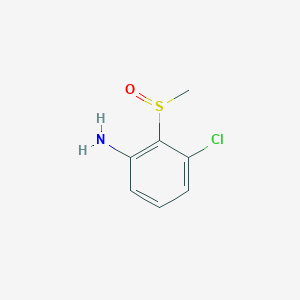

Molecular Structure Analysis

The molecule contains a benzoxazole ring and a piperidine ring. The benzoxazole ring system is aromatic and consists of a benzene ring fused to an oxazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole” would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would influence its properties .科学的研究の応用

Medicinal Chemistry: Antidepressant Synthesis

This compound has potential applications in the synthesis of antidepressant molecules. The structural motif of benzoxazole is often found in molecules with central nervous system activity. Its derivatives can be explored for their efficacy in treating depression, a condition that affects millions worldwide .

Material Science: Advanced Functional Materials

In material science, benzoxazole derivatives are valued for their electronic properties. They can be used in the development of organic semiconductors, which are crucial for flexible electronics and photovoltaic cells. The piperidinyl group could enhance the solubility and processability of such materials .

Environmental Science: Eco-Friendly Synthesis

The benzoxazole core is a component in dyes and pigments with applications in environmentally friendly synthesis processes. Its derivatives can be designed to degrade under specific conditions, reducing environmental impact .

Analytical Chemistry: Chromophoric Agents

In analytical chemistry, the benzoxazole moiety can act as a chromophore. It can be incorporated into sensors and indicators for the detection of ions or molecules, providing a visual or fluorescent signal upon binding .

Biochemistry: Enzyme Inhibition

Benzoxazole derivatives have been studied for their ability to inhibit certain enzymes. This is particularly relevant in the design of drugs targeting diseases where enzyme malfunction is a key factor. The piperidinyl group can be modified to increase selectivity and potency .

Pharmacology: Drug Development

In pharmacology, the compound’s structure is conducive to the development of drugs with improved pharmacokinetic properties. It can be used as a scaffold for creating new molecules with potential therapeutic applications in various diseases .

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

特性

IUPAC Name |

7-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNWBAIKMNDOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(O2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

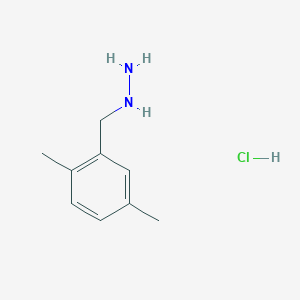

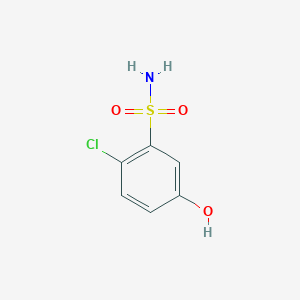

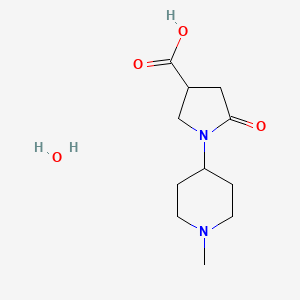

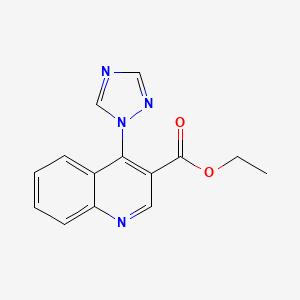

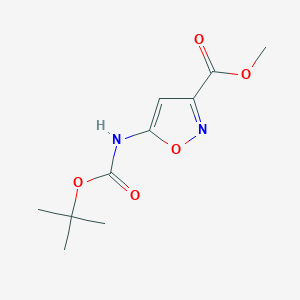

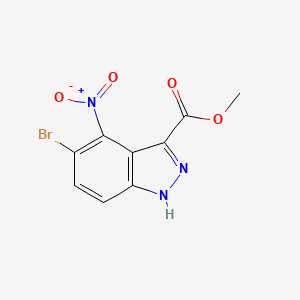

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)

![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)